4-Fluoro-3-methylphenyl Isocyanate

Overview

Description

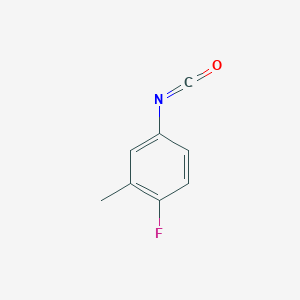

4-Fluoro-3-methylphenyl isocyanate is an organic compound with the molecular formula C8H6FNO and a molecular weight of 151.14 g/mol . It is a derivative of phenyl isocyanate, where the phenyl ring is substituted with a fluorine atom at the fourth position and a methyl group at the third position. This compound is known for its reactivity and is used in various chemical synthesis processes .

Mechanism of Action

Target of Action

4-Fluoro-3-methylphenyl Isocyanate is an organic compound that contains an isocyanate group

Mode of Action

The mode of action of this compound involves its reactivity as an isocyanate. Isocyanates are highly reactive and can form a variety of products depending on the compounds they react with. For instance, it has been noted that this compound participates as a reactant in the synthesis of guanidinylated 2,5-dideoxystreptamine derivative .

Biochemical Analysis

Cellular Effects

It is known that isocyanates can cause cellular toxicity and induce inflammatory responses .

Temporal Effects in Laboratory Settings

It is known that isocyanates can be unstable and reactive, potentially leading to degradation over time .

Metabolic Pathways

Isocyanates can undergo hydrolysis in the body to form amines and carbon dioxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-3-methylphenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 4-fluoro-3-methylphenylamine with phosgene (COCl2). The reaction proceeds as follows:

4-Fluoro-3-methylphenylamine+Phosgene→4-Fluoro-3-methylphenyl isocyanate+2HCl

This reaction typically requires an inert atmosphere and is carried out at low temperatures to control the reactivity of phosgene .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of safer phosgene substitutes such as diphosgene or triphosgene. These substitutes release phosgene in situ, reducing the risks associated with handling phosgene directly .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methylphenyl isocyanate undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

Substitution Reactions: Can participate in substitution reactions where the isocyanate group is replaced by other functional groups.

Common Reagents and Conditions

Alcohols: Reacts with alcohols to form urethanes under mild conditions.

Amines: Reacts with primary and secondary amines to form ureas.

Major Products Formed

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Carbamic Acid: Formed from hydrolysis, which further decomposes.

Scientific Research Applications

4-Fluoro-3-methylphenyl isocyanate is used in various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the modification of biomolecules for studying protein interactions and functions.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

Industry: Applied in the production of polymers and other materials.

Comparison with Similar Compounds

Similar Compounds

- 4-Chlorophenyl isocyanate

- 4-(Trifluoromethyl)phenyl isocyanate

- 3-Chloro-4-methylphenyl isocyanate

- 4-Bromophenyl isocyanate

Uniqueness

4-Fluoro-3-methylphenyl isocyanate is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This substitution pattern influences its reactivity and the types of reactions it can undergo. The fluorine atom increases the electrophilicity of the isocyanate group, making it more reactive towards nucleophiles compared to other phenyl isocyanates .

Biological Activity

4-Fluoro-3-methylphenyl isocyanate is an organic compound characterized by its isocyanate functional group attached to a fluorinated aromatic ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The presence of the fluorine atom and the isocyanate group significantly influences its reactivity and interactions with biological systems.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 169.17 g/mol

- Boiling Point : 186 °C

- Density : 1.172 g/mL at 25 °C

- Flash Point : 57 °C (closed cup)

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The isocyanate group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophiles in proteins, which can lead to inhibition of enzyme activity or modulation of receptor signaling pathways.

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

- Antimicrobial Activity : Preliminary studies suggest that compounds containing the isocyanate functional group exhibit antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus .

- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, which may be beneficial in therapeutic applications targeting specific diseases .

- Cytotoxicity : In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cell lines. The half-maximal inhibitory concentration (IC50) values are crucial for determining its potential as a therapeutic agent .

Table 1: Summary of Biological Activities

Case Studies

- Antibacterial Screening : A study evaluated the antibacterial activity of several derivatives, including those with the isocyanate group. The results indicated that compounds similar to this compound displayed variable levels of inhibition against Acinetobacter baumannii, suggesting a potential role in treating resistant bacterial infections .

- Cytotoxicity Assessment : In a cytotoxicity assay using the MTS method, it was found that this compound exhibited significant cytotoxic effects on certain cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .

Properties

IUPAC Name |

1-fluoro-4-isocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOBMZKAOAACPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N=C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399243 | |

| Record name | 4-Fluoro-3-methylphenyl Isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-65-1 | |

| Record name | 1-Fluoro-4-isocyanato-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-methylphenyl Isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-4-isocyanato-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.